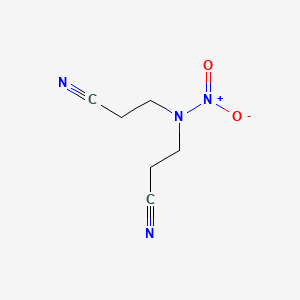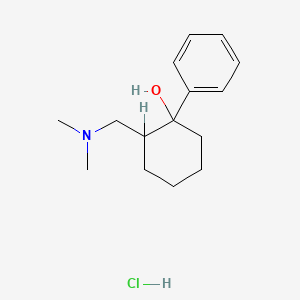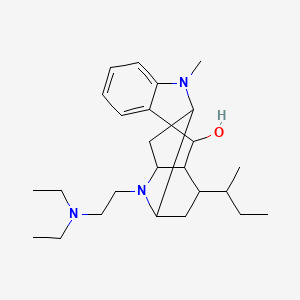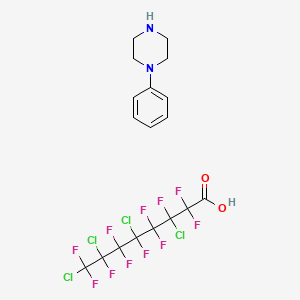
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid--1-phenylpiperazine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid–1-phenylpiperazine (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms and a piperazine ring. This compound is notable for its unique chemical structure, which includes both fluorine and chlorine atoms, making it highly resistant to degradation and reactive under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves the halogenation of octanoic acid derivatives. The process includes multiple steps of chlorination and fluorination under controlled conditions. The reaction conditions often require the use of strong halogenating agents and catalysts to ensure the selective addition of chlorine and fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often carried out in specialized reactors designed to handle highly reactive and corrosive chemicals. The production process must ensure the purity of the final product, which is achieved through rigorous purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dehalogenated compounds.
Applications De Recherche Scientifique
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.
Industry: Utilized in the production of specialized materials, including coatings and polymers that require high chemical resistance.
Mécanisme D'action
The mechanism of action of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows it to form strong bonds with specific sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s high stability and resistance to degradation make it a valuable tool in studying long-term biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but lacks chlorine atoms.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group instead of a carboxylic acid group.
Hexafluoropropylene oxide dimer acid (HFPO-DA): A shorter chain fluorinated compound with different reactivity.
Uniqueness
3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is unique due to its combination of chlorine and fluorine atoms, providing a distinct set of chemical properties. Its high resistance to degradation and specific reactivity make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
4627-64-9 |
|---|---|
Formule moléculaire |
C18H15Cl4F11N2O2 |
Poids moléculaire |
642.1 g/mol |
Nom IUPAC |
1-phenylpiperazine;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid |
InChI |
InChI=1S/C10H14N2.C8HCl4F11O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h1-5,11H,6-9H2;(H,24,25) |
Clé InChI |
SCQYZYCCUOSSOM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
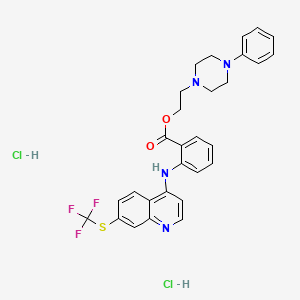
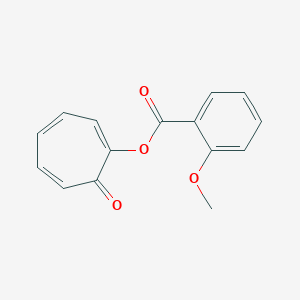
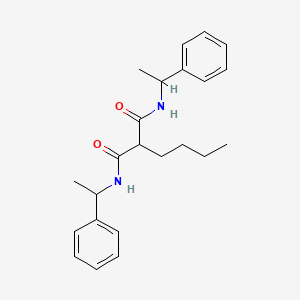
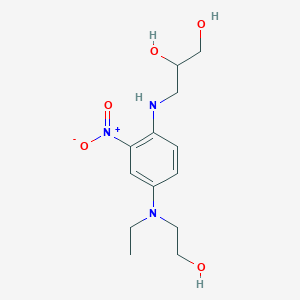

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)

![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
